REACTION_CXSMILES
|
C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:11])(=O)=O)=CC=1.[H-].[Na+].[CH2:23]1[S:31](=[O:33])(=[O:32])[O:30][CH2:29][CH2:28][O:27][S:24]1(=[O:26])=[O:25].C(Cl)Cl>O1CCCC1.C(#N)C>[F:11][CH:23]1[S:24](=[O:25])(=[O:26])[O:27][CH2:28][CH2:29][O:30][S:31]1(=[O:33])=[O:32] |f:1.2|
|
Name
|
( 93-2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
C1S(=O)(=O)OCCOS1(=O)=O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained from PCR Chemicals (Gainesville Fla.)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the product was isolated by crystallization from CH2Cl2-cyclohexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1S(=O)(=O)OCCOS1(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |